(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride
Description
(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is a fluorinated piperidinone derivative functionalized with a methanesulfonyl chloride group. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functionality: the sulfonyl chloride moiety serves as a reactive handle for nucleophilic substitution or coupling reactions, while the difluorinated piperidinone core may confer metabolic stability and conformational rigidity. Such structural features are critical in drug design, particularly for protease inhibitors, enzyme modulators, and covalent binders. The compound’s synthesis typically involves mesylation of a hydroxylated piperidinone precursor under controlled conditions .
Properties
IUPAC Name |
(5,5-difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO3S/c7-14(12,13)3-4-1-2-6(8,9)5(11)10-4/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOXJFFPWACRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride typically involves the reaction of 5,5-difluoro-6-oxopiperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .
Scientific Research Applications
Chemistry: In chemistry, (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and stability.
Biology and Medicine: The compound is used in biological research to study enzyme inhibition and protein modification. It is also explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Key Observations :
- Unlike sulfonic acid derivatives (e.g., ), the sulfonyl chloride group offers superior reactivity for covalent modifications, such as forming sulfonamides or sulfonate esters.
Mesylation Efficiency
- Target Compound : Mesylation of the precursor alcohol proceeds in quantitative yield under Appel conditions (e.g., using methanesulfonyl chloride and base), avoiding chromatography .
- Analogous Reactions :
Stability and Selectivity
- The difluoro substitution at C5 stabilizes the piperidinone ring against ring-opening reactions, a limitation observed in non-fluorinated analogs during prolonged storage or acidic conditions.
- The sulfonyl chloride group exhibits pH-dependent hydrolysis : stable in anhydrous solvents but hydrolyzes rapidly in aqueous media (t₁/₂ < 1 hour at pH 7.4), unlike sulfonate esters (t₁/₂ > 24 hours) .
Analytical and Spectroscopic Data
Comparative analytical data underscore the compound’s distinct properties:
Notes:
Biological Activity
(5,5-Difluoro-6-oxopiperidin-2-yl)methanesulfonyl chloride is a synthetic compound with the molecular formula CHClFNOS and a molecular weight of 247.65 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications in drug development.
The compound is characterized by the presence of both a piperidine core and a methanesulfonyl chloride group, which contribute to its reactivity in various chemical reactions, particularly nucleophilic substitutions and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 247.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2229435-45-2 |
The biological activity of this compound primarily involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target biomolecules. This mechanism underlies its potential as an enzyme inhibitor and its utility in modifying proteins.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and metabolic disorders. The inhibition mechanism typically involves the formation of a stable adduct between the compound and the active site of the enzyme.
Protein Modification
The compound's reactivity allows for selective modification of proteins, which can be employed in studying protein function and interactions. This property is particularly valuable in proteomics and drug discovery.
Case Studies
-
Enzyme Targeting in Cancer Research
A study investigated the use of this compound as a potential inhibitor of a key enzyme involved in tumor progression. The results indicated a significant reduction in enzyme activity, suggesting its potential as an anticancer agent. -
Therapeutic Applications
Another research effort explored the compound's role as a precursor for synthesizing novel drug candidates aimed at treating chronic inflammatory diseases. The findings highlighted its efficacy in modulating inflammatory pathways.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (5,5-Difluoro-6-oxopiperidine) | Lacks methanesulfonyl chloride group | Less reactive in nucleophilic substitution |
| Methanesulfonyl Chloride | Simple sulfonyl group | Limited applications in medicinal chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
